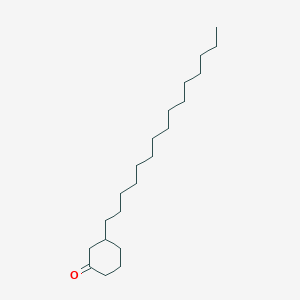

3-Pentadecylcyclohexanone

説明

3-Pentadecylcyclohexanone (C₂₁H₄₀O, MW 308.55) is a cyclohexanone derivative featuring a pentadecyl (C₁₅) substituent at the 3-position of the cyclohexane ring. It is synthesized via the hydrogenation of cashew nut shell liquid (CNSL), a renewable biomass feedstock containing cardanol, cardol, and 2-methylcardol. The process involves Pd/C-catalyzed hydrogenation at 80°C under 20–30 bar pressure, yielding 67% of the target compound . This intermediate is pivotal in producing surfactants, polymers (e.g., alkylated adipic acid, caprolactam), and bio-based materials due to its long hydrophobic alkyl chain and sustainable origin .

特性

CAS番号 |

1589-19-1 |

|---|---|

分子式 |

C21H40O |

分子量 |

308.5 g/mol |

IUPAC名 |

3-pentadecylcyclohexan-1-one |

InChI |

InChI=1S/C21H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h20H,2-19H2,1H3 |

InChIキー |

WHOBFGJNSZKKOY-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCC1CCCC(=O)C1 |

製品の起源 |

United States |

類似化合物との比較

4-Heptylcyclohexanone (C₁₃H₂₄O, MW 196.33)

Structural Features: A cyclohexanone derivative with a shorter heptyl (C₇) chain at the 4-position. Synthesis: Limited synthesis details are available, but safety protocols emphasize handling volatile organic compounds . Properties and Applications:

Key Differences :

- The shorter C₇ chain reduces hydrophobicity, limiting surfactant utility compared to the C₁₅ chain in this compound.

- Lacks the renewable feedstock advantage of CNSL-derived compounds.

3:5-Diphenylcyclohexenone (C₁₈H₁₈O, MW 250.34)

Structural Features: A cyclohexenone derivative with phenyl groups at the 3- and 5-positions, introducing aromaticity and rigidity. Synthesis: Prepared via dehydrogenation of 3:5-diphenylcyclohexanone at 300°C using platinized charcoal, yielding diphenylphenol (m.p. 85–92°C) . Reactivity and Applications:

Key Differences :

- Aromatic substituents enhance thermal stability but reduce compatibility with surfactant applications requiring flexible alkyl chains.

- Petrochemical origin contrasts with this compound’s renewable sourcing.

Ethoxylated CNSL Derivatives

Structural Features: Derivatives of this compound functionalized with ethylene oxide (e.g., triethylene glycol). Synthesis: Reductive alkylation of this compound with triethylene glycol (5 eq.) at 100°C for 14–28 h yields surfactants with 70% bio-based content . Applications:

Key Differences :

- Functionalization expands application scope compared to unmodified this compound.

- Ethoxylated derivatives bridge hydrophobicity and hydrophilicity, unlike non-functionalized analogs.

Comparative Data Table

Research Findings and Industrial Relevance

- Renewability Advantage: this compound’s CNSL origin offers a sustainable alternative to petrochemical-derived cyclohexanones, aligning with green chemistry trends .

- Surfactant Potential: The C₁₅ chain provides optimal hydrophobicity for surfactant applications, though empirical data on critical micelle concentration (CMC) or surface tension reduction are lacking .

- Safety vs. Functionality: While 4-heptylcyclohexanone’s safety protocols are well-documented, its industrial utility is less defined compared to functionalized CNSL derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。